molecular formula C14H8FNO2 B11868883 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde

Cat. No.: B11868883
M. Wt: 241.22 g/mol
InChI Key: DRUSQSHBNDASQJ-UHFFFAOYSA-N
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Description

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde is a fluorinated heterocyclic compound featuring an oxazole ring substituted at position 5 with a 4-fluoronaphthalen-1-yl group and a carbaldehyde functional group at position 2.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C14H8FNO2/c15-12-6-5-11(9-3-1-2-4-10(9)12)13-7-16-14(8-17)18-13/h1-8H

InChI Key

DRUSQSHBNDASQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(O3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde typically involves the reaction of 4-fluoronaphthalene with oxazole-2-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The oxazole ring and the fluorine atom play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

5-(4-Propylphenyl)oxazole-2-carbaldehyde

This compound replaces the 4-fluoronaphthalen-1-yl group with a 4-propylphenyl substituent. Key differences include:

  • Molecular Weight: 215.25 g/mol (vs. 243.25 g/mol for 5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde, calculated from C₁₄H₁₀FNO₂).
  • Substituent Effects : The propyl chain increases hydrophobicity but reduces steric bulk compared to the naphthalene system.
Property This compound 5-(4-Propylphenyl)oxazole-2-carbaldehyde
Molecular Formula C₁₄H₁₀FNO₂ C₁₃H₁₃NO₂
Molecular Weight (g/mol) 243.25 (calculated) 215.25
Substituent at Position 5 4-Fluoronaphthalen-1-yl 4-Propylphenyl
Key Functional Groups Fluorine, carbaldehyde, naphthalene Carbaldehyde, alkyl chain
Commercial Availability Discontinued Available (purity: 97%)

Pyrazole-Based Analogues

reports N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which share a carbaldehyde group but differ in core heterocycle (pyrazole vs. oxazole) and substituent positions. Notable distinctions:

  • Hydrogen Bonding : Pyrazoline derivatives exhibit defined hydrogen-bonding networks (e.g., C=O···H–N interactions) that influence crystal packing and solubility, as analyzed via graph set theory .
  • Biological Relevance : Pyrazolines are well-studied for antimicrobial and anti-inflammatory activity, whereas oxazole derivatives like the target compound lack direct pharmacological data .

Electronic and Steric Effects

Conversely, the naphthalene group introduces steric hindrance, which may reduce accessibility for intermolecular interactions in catalytic or binding applications .

Biological Activity

5-(4-Fluoronaphthalen-1-yl)oxazole-2-carbaldehyde is an organic compound notable for its unique structure, which includes an oxazole ring and a fluorinated naphthalene substituent. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability and making it a candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C14H9FNO
  • Molecular Weight : Approximately 218.22 g/mol
  • Structural Features : The compound features a fluorine atom at the para position of the naphthalene moiety, which influences its electronic properties and biological activity.

Initial studies indicate that this compound may act as a modulator of ion channels and receptors. Similar compounds have shown activity against various biological targets, including:

  • Ion Channels : Potential interaction with ion channels could influence cellular excitability and signaling pathways.
  • Receptors : The compound may exhibit binding affinity to specific receptors involved in various physiological processes.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of compounds related to this compound. For instance, studies on structurally similar compounds have demonstrated significant cytotoxic activity against several cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism
5eHT-108019.56Induction of apoptosis via caspase activation
5eA-549Not specifiedCell-cycle arrest in G2/M phase

These findings suggest that the compound's structural features may contribute to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Interaction Studies

Further investigation into the interactions of this compound with biological targets is essential for elucidating its mechanisms of action. Initial molecular docking studies indicate potential binding affinities that warrant further exploration.

Anticancer Activity

A recent study evaluated a series of novel compounds similar to this compound for their anticancer properties. The results showed that certain derivatives exhibited significant growth inhibition against fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549) cell lines. The mechanism involved apoptosis induction through caspase activation and cell-cycle arrest, highlighting the potential therapeutic applications of these compounds in oncology .

Comparison with Other Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
5-(Phenyl)oxazol-2-carbaldehydeLacks fluorinationDifferent electronic properties
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-carbaldehydeContains pyrimidineDifferent pharmacological profile
5-(Naphthalen-1-yl)oxazol-2-aminesNon-fluorinated variantVaries in biological activities

The fluorination in this compound enhances its lipophilicity compared to non-fluorinated analogs, suggesting improved bioavailability and efficacy in biological systems.

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